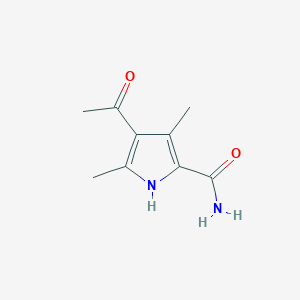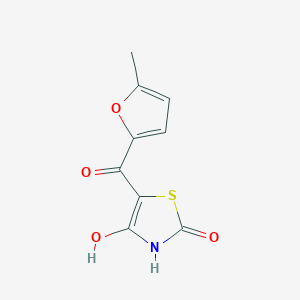
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C₉H₇NO₄S and a molecular weight of 225.22 . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a suitable aldehyde or ketone under acidic or basic conditions . One common method involves the use of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) as catalysts . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Anhydrous zinc chloride (ZnCl₂), dimethylformamide (DMF)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Thiazolidine Derivatives: Formed through reduction reactions
Substituted Thiazolidine Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxy(5-bromo-2-yl)methylene)thiazolidine-2,4-dione: A derivative with a bromine atom, showing higher schistosomicide activity.
5-(Hydroxy(5-fluoro-2-yl)methylene)thiazolidine-2,4-dione: A derivative with a fluorine atom, exhibiting different pharmacological properties.
Uniqueness
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO4S |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-hydroxy-5-(5-methylfuran-2-carbonyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H7NO4S/c1-4-2-3-5(14-4)6(11)7-8(12)10-9(13)15-7/h2-3,12H,1H3,(H,10,13) |
InChI Key |
BUGULMWPYCWGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(NC(=O)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
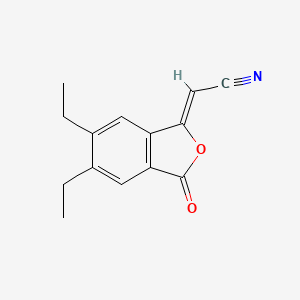
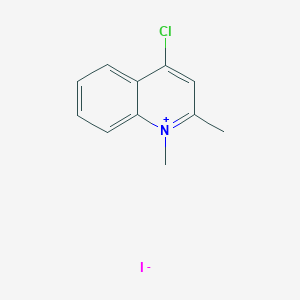

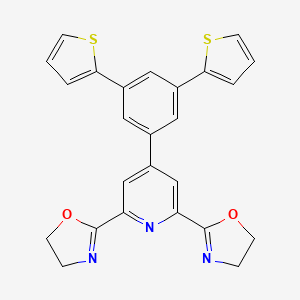
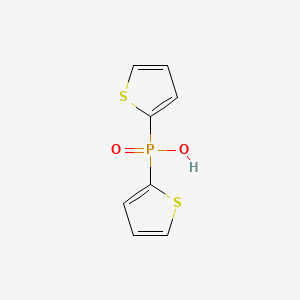
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
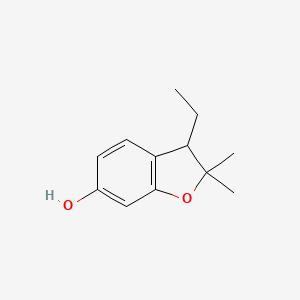
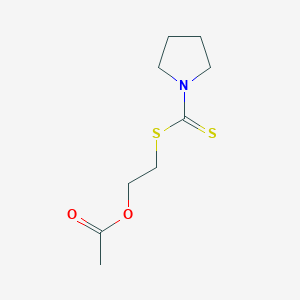
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)


